molecular formula C18H11N3OS B2990465 (Z)-4-cyano-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865181-02-8

(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2990465
CAS RN: 865181-02-8
M. Wt: 317.37
InChI Key: AKVOOEFFQYCVQU-ZZEZOPTASA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules and pharmaceuticals . It’s often used as a building block in organic synthesis . The cyano group (-CN) and the prop-2-yn-1-yl group are functional groups that can participate in various chemical reactions .


Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and HRMS .


Chemical Reactions Analysis

Benzothiazole and its derivatives can undergo various chemical reactions. For example, they can be used in copper (I) catalyzed azide-alkyne cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For example, the melting point can be determined experimentally, and the presence of certain functional groups can be confirmed using FTIR .

Scientific Research Applications

Antibacterial Activity

This compound has been studied for its potential in combating bacterial infections. Benzothiazole derivatives, including this compound, have shown moderate to good activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae . The antibacterial properties are attributed to the ability of the benzothiazole moiety to interfere with bacterial cell wall synthesis or protein function.

Antimicrobial Applications

The antimicrobial activities of benzothiazole derivatives are well-documented. They have been found to possess significant efficacy against a range of microbial strains, including resistant ones . The triazole-linked benzothiazole compounds, which include the compound , have been particularly noted for their potential in developing new antimicrobial drugs.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

One of the synthesized derivatives of benzothiazole has shown promising results as a PTP1B inhibitor . PTP1B is an enzyme that is implicated in the regulation of insulin signaling and is a target for anti-diabetic drug development. Inhibitors of PTP1B can potentially be used to treat type 2 diabetes and obesity.

Anti-Hyperglycemic Efficacy

In relation to its PTP1B inhibition, this compound has also demonstrated anti-hyperglycemic efficacy in animal models . This suggests its potential application in the management of blood glucose levels and the treatment of diabetes.

Antiviral Activity

Indole derivatives, which share structural similarities with benzothiazole compounds, have shown various biological activities, including antiviral properties . While the direct antiviral activity of the compound is not documented, its structural framework suggests potential applications in this area.

Dye-Sensitized Solar Cells (DSSCs)

Benzothiazole derivatives have been utilized as sensitizers in dye-sensitized solar cells (DSSCs) . The compound’s ability to absorb light and convert it into electrical energy makes it a candidate for renewable energy applications.

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on their structure and the functional groups they contain. Some benzothiazole derivatives have shown antimicrobial activities , while others have shown anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with a specific benzothiazole derivative would depend on its exact structure and properties. Some benzothiazole derivatives have shown cytotoxicity against certain cancer cell lines .

Future Directions

Benzothiazole and its derivatives are a rich field for future research, given their wide range of biological activities. Future work could involve the synthesis of new benzothiazole derivatives, investigation of their biological activities, and development of more efficient synthetic methods .

properties

IUPAC Name

4-cyano-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3OS/c1-2-11-21-15-5-3-4-6-16(15)23-18(21)20-17(22)14-9-7-13(12-19)8-10-14/h1,3-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVOOEFFQYCVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

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